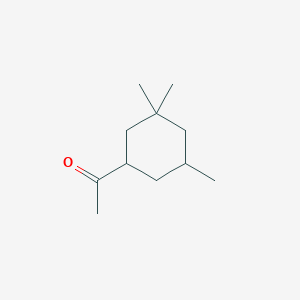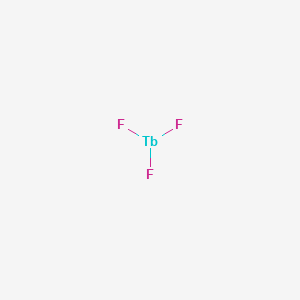
Zirconium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium iodide, also known as zirconium tetraiodide, is a chemical compound with the formula ZrI₄. It is an orange-yellow crystalline solid that is hygroscopic and degrades in the presence of water. This compound is notable for its use in the purification of zirconium metal and has a polymeric structure characterized by octahedral zirconium centers interconnected by doubly bridging iodide ligands .
Mechanism of Action
Target of Action
Zirconium iodide, also known as zirconium(IV) iodide, is a chemical compound with the formula ZrI4 . It is primarily used as an intermediate in the purification of zirconium metal . The primary targets of this compound are zirconium metal and iodine .
Mode of Action
This compound is prepared by the direct reaction of powdered zirconium metal and iodine . The compound is volatile, subliming as intact tetrahedral ZrI4 molecules . It adopts a polymeric structure, consisting of octahedral Zr(IV) centers interconnected by four doubly bridging iodide ligands .
Biochemical Pathways
It is known that iodine plays a vital role in human, plant, and animal life . Iodine is essential for the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .
Pharmacokinetics
It is known that the compound is volatile and sublimes as intact tetrahedral zri4 molecules
Result of Action
The primary result of this compound’s action is the production of pure ductile metallic zirconium . Pyrolysis of zirconium(IV) iodide gas by contact of hot wire was the first industrial process for the commercial production of pure ductile metallic zirconium .
Action Environment
This compound is an orange-colored solid that degrades in the presence of water . This suggests that its action, efficacy, and stability could be influenced by environmental factors such as humidity. It is also worth noting that this compound is hazardous, with safety data indicating that it can cause severe skin burns, eye damage, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium iodide is typically prepared by the direct reaction of powdered zirconium metal with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product: [ \text{Zr} + 2 \text{I}_2 \rightarrow \text{ZrI}_4 ]
Industrial Production Methods: The industrial production of this compound involves the van Arkel–de Boer process, also known as the iodide process or crystal-bar process. This method was developed by Anton Eduard van Arkel and Jan Hendrik de Boer in 1925. In this process, impure zirconium is heated with iodine at 50–250°C in an evacuated vessel, forming zirconium tetraiodide. The gaseous zirconium tetraiodide is then decomposed on a hot tungsten filament at around 1400°C, yielding pure zirconium metal .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming zirconium dioxide and iodine.
Reduction: It can be reduced back to zirconium metal and iodine under high-temperature conditions.
Substitution: this compound can participate in substitution reactions with other halides, forming different zirconium halide compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: High temperatures and reducing agents such as hydrogen or metals.
Substitution: Other halides like chlorine, bromine, or fluorine under controlled conditions.
Major Products:
Oxidation: Zirconium dioxide (ZrO₂) and iodine (I₂).
Reduction: Zirconium metal (Zr) and iodine (I₂).
Substitution: Various zirconium halides such as zirconium chloride (ZrCl₄), zirconium bromide (ZrBr₄), and zirconium fluoride (ZrF₄).
Scientific Research Applications
Zirconium iodide has several applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other zirconium compounds and as a reagent in various chemical reactions.
Biology and Medicine: While not directly used in biological systems, zirconium compounds derived from this compound are explored for their potential biomedical applications, including as catalysts in drug synthesis.
Industry: Employed in the production of high-purity zirconium metal, which is essential for nuclear reactors due to its low neutron-capture cross-section. .
Comparison with Similar Compounds
- Zirconium chloride (ZrCl₄)
- Zirconium bromide (ZrBr₄)
- Zirconium fluoride (ZrF₄)
Comparison:
- Zirconium iodide vs. Zirconium chloride: this compound is more hygroscopic and has a higher molecular weight compared to zirconium chloride. Both compounds are used in the purification of zirconium metal, but this compound is preferred for its higher volatility.
- This compound vs. Zirconium bromide: Zirconium bromide is less volatile than this compound, making the latter more suitable for processes requiring sublimation.
- This compound vs. Zirconium fluoride: Zirconium fluoride is more stable and less reactive compared to this compound, which is advantageous in applications requiring high chemical resistance .
This compound’s unique properties, such as its high volatility and ability to form stable complexes, make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
13986-26-0 |
|---|---|
Molecular Formula |
I4Zr |
Molecular Weight |
598.84 g/mol |
IUPAC Name |
tetraiodozirconium |
InChI |
InChI=1S/4HI.Zr/h4*1H;/q;;;;+4/p-4 |
InChI Key |
XLMQAUWIRARSJG-UHFFFAOYSA-J |
SMILES |
[Zr+4].[I-].[I-].[I-].[I-] |
Canonical SMILES |
[Zr](I)(I)(I)I |
Key on ui other cas no. |
13986-26-0 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of Zirconium tetraiodide?
A1: The molecular formula of Zirconium tetraiodide is ZrI4, and its molecular weight is 598.84 g/mol.
Q2: What are the thermodynamic properties associated with the vaporization of Zirconium tetraiodide from substoichiometric Zirconium iodides?
A2: Research has shown a univariant equilibrium exists between solid ZrI1.9 and ZrI1.3. The pressure of gaseous ZrI4 within this region is described by the equation log10 P(atm) = -9308/T + 8.84 []. Another study revealed a univariant region between ZrI and Zr, with the gaseous ZrI4 pressure represented by log p(atm) = (‐12.551 ± 0.124) × 103/T + (9.770 ± 0.103) [].
Q3: How does the presence of lower Zirconium iodides influence the refining process of Zirconium?
A3: Lower Zirconium iodides (ZrI3 and ZrI2) form on the surface of crude Zirconium during the iodide refining process [, ]. These iodides react with ZrI4, effectively reducing its pressure within the reaction vessel. This, in turn, influences the rate of Zirconium deposition during the refining process.
Q4: What is the enthalpy of formation for gaseous Zirconium iodides (ZrI4, ZrI3, ZrI2, ZrI)?
A4: Using Knudsen cell mass spectrometry, the following enthalpies of formation (ΔHf°298) were determined: ZrI3 (g) = -30.8 ± 1.5 kcal/mole, ZrI2 (g) = 32.6 ± 4.0 kcal/mole, and ZrI (g) = 96.3 ± 2.8 kcal/mole. It is noteworthy that the individual bond dissociation energies, derived from this enthalpy data, are close to the average value found in ZrI4 [].
Q5: Can you provide insight into the estimated thermodynamic properties of solid Zirconium iodides?
A5: Based on equilibrium pressure data within the Zirconium-iodine system, researchers have estimated the following enthalpies of formation for solid Zirconium iodides: ZrI4 = -198 ± 5 kcal/mole, ZrI3 = -130 ± 5 kcal/mole, and ZrI2 = -76 ± 5 kcal/mole [].
Q6: How can Zirconium iodide be utilized for coating Uranium?
A6: A process called the iodide process utilizes the thermal decomposition of this compound vapors on Uranium metal surfaces heated to approximately 1100°C in a vacuum. This forms a bonded layer of crystalline Zirconium on the Uranium. Pre-treating the Uranium with iodine, followed by vaporizing the resulting Uranium iodide, enhances diffusion between Uranium and deposited Zirconium, leading to improved corrosion resistance of the coating [].
Q7: How does the anionic composition of a solution affect the anodic passivation of Zirconium?
A7: Studies using this compound in various 1 N aqueous solutions (KCl, KNO3, K2SO4, KH2PO4 + K2HPO4) at constant pH revealed that the anionic composition significantly influences the anodic film formation on Zirconium []. This impact is observed through changes in the capacitative impedance and the ohmic component during the anodic oxidation process.
Q8: What role do interstitial atoms play in the stabilization of this compound clusters?
A8: Interstitial atoms like carbon, boron, aluminum, and silicon play a crucial role in stabilizing this compound clusters [, , , ]. These atoms reside at the center of Zr6I12-type clusters, significantly influencing the cluster size and bonding characteristics. For instance, the Zr-Zr distances within the cluster vary from 3.580 Å (Si) to 3.195 Å (Zr6I12C) depending on the interstitial atom.
Q9: Are there any examples of this compound clusters encapsulating larger entities like Pyrex glass?
A9: Interestingly, even impurities like Pyrex glass can contribute to the formation of this compound clusters. The silicon and boron present in trace amounts of Pyrex glass react to form Cs0.54Zr6I14(B,Si) along with ZrO2 [, ]. Structural analysis reveals that the cluster encapsulates an approximately 50:50 mixture of boron and silicon.
Q10: How does the presence of alkali metal cations impact this compound cluster formation?
A10: The presence of alkali metal cations like cesium can influence the stability and formation of specific this compound clusters. For instance, Zr6I12C and Zr6I14C are unstable in the presence of CsI, leading to the formation of Cs2Zr7I18C, which can be represented as Cs2ZrI6·Zr6I12C [].
Q11: What happens when this compound interacts with ethers?
A11: The interaction between Zirconium halides (chloride, bromide, iodide) and ethers like ethyl formate, ethyl acetate, and ethyl butyrate leads to the formation of 1:1 and 1:2 molecular compounds. The heat of attachment for the first ether molecule is significantly higher than that for the second molecule [].
Q12: How does gamma radiation affect Cesium iodide and Barium iodide?
A12: Gamma irradiation has been shown to release small amounts of iodine from powdered samples of Cesium iodide and Barium iodide. This release is significantly influenced by impurities, particularly water. The estimated G values (number of iodine atoms released per 100 eV of absorbed energy) were on the order of 10-3 for CsI and BaI2 near room temperature [].
Q13: Does Oxygen impact the elasticity modulus and internal friction of this compound?
A13: While specific research on the impact of Oxygen on the elasticity modulus and internal friction of this compound is limited within these papers, it's important to note that Oxygen is a known contaminant in Zirconium metal production []. Oxygen impurities can significantly alter the mechanical properties of Zirconium and its alloys.
Q14: What analytical techniques are employed to characterize and study this compound and its reactions?
A14: A range of analytical techniques is employed in the study of this compound. These include X-ray crystallography for structural determination [, ], Knudsen cell mass spectrometry for thermodynamic characterization [], torsion-effusion methods for vapor pressure measurements [, ], Nuclear Magnetic Resonance (NMR) spectroscopy for studying interstitial atoms within clusters [], and cyclic voltammetry for examining the electrochemical behavior of clusters [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)




